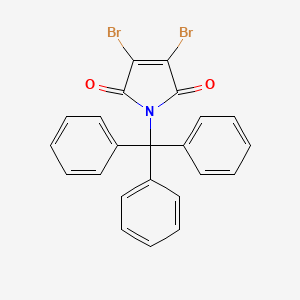

N-Trityl-2,3-dibromomaleimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Trityl-2,3-dibromomaleimide” is a chemical compound with the molecular formula C23H15Br2NO2 . It is a type of N-substituted maleimide . These compounds are known for their excellent thermal stability and electron-withdrawing properties, which are based on a rigid five-membered ring in the backbone .

Synthesis Analysis

The synthesis of 2,3-dibromo-N-substituted maleimide (DBrRMI) derivatives, such as “N-Trityl-2,3-dibromomaleimide”, can be easily achieved in two steps from known RMIs . The coupling polymerizations of DBrRMI were carried out using palladium or nickel catalysts .Molecular Structure Analysis

The molecular structure of “N-Trityl-2,3-dibromomaleimide” is characterized by its molecular formula C23H15Br2NO2 . The compound has a molecular weight of 497.18 .Chemical Reactions Analysis

The compound has been used in the synthesis of π-conjugated polymers, which are particularly interesting in the field of electro-optic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence . The Suzuki–Miyaura cross-coupling of boronic acid derivatives with halide compounds by palladium catalyst and Yamamoto coupling reaction of aryl halide compounds using bis (1,5-cyclooctadiene)nickel (Ni (COD) 2) as zerovalent nickel complexes have been widely used .Physical And Chemical Properties Analysis

“N-Trityl-2,3-dibromomaleimide” is a cyclic imide . More specific physical and chemical properties of the compound are not provided in the papers retrieved.Applications De Recherche Scientifique

2. Synthesis of Trityl Radicals

- Application : N-Trityl-2,3-dibromomaleimide may be involved in the synthesis of trityl radicals .

- Method : The specific method of application is not detailed in the source, but it involves the use of N-Trityl-2,3-dibromomaleimide in the synthesis of trityl radicals .

- Results : The source does not provide specific results or outcomes for this application .

3. Native Antibody Conjugation

- Application : N-Trityl-2,3-dibromomaleimide is used in the optimization of the dibromomaleimide (DBM) platform for native antibody conjugation .

- Method : The method involves the use of dibromomaleimides designed to undergo accelerated post-conjugation hydrolysis. Conjugation and hydrolysis, which serve to ‘lock’ the conjugates as robustly stable maleamic acids, is achieved in just over 1 hour .

- Results : This dramatic acceleration is also shown to infer significant improvements in homogeneity, as demonstrated by mass spectrometry analysis .

4. Organic Synthesis

- Application : N-Trityl-2,3-dibromomaleimide is used as a coupling agent, protecting group, and catalyst in organic synthesis.

- Method : The specific method of application is not detailed in the source, but it involves the use of N-Trityl-2,3-dibromomaleimide in various roles in organic synthesis.

- Results : The source does not provide specific results or outcomes for this application.

5. Protective Group in Chemical Processes

- Application : N-Trityl-2,3-dibromomaleimide can be used as a protective group in various chemical processes .

- Method : The specific method of application is not detailed in the source, but it involves the use of N-Trityl-2,3-dibromomaleimide as a protective group .

- Results : The source does not provide specific results or outcomes for this application .

6. Catalyst for C–C Bond Formation

- Application : N-Trityl-2,3-dibromomaleimide can be used as a catalyst for C–C bond formation .

- Method : The specific method of application is not detailed in the source, but it involves the use of N-Trityl-2,3-dibromomaleimide as a catalyst .

- Results : The source does not provide specific results or outcomes for this application .

Safety And Hazards

When handling “N-Trityl-2,3-dibromomaleimide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Orientations Futures

The future directions of “N-Trityl-2,3-dibromomaleimide” research could involve further exploration of its use in the synthesis of π-conjugated polymers, given their potential applications in the field of electro-optic materials . Additionally, the compound’s efficacy at insertion into peptidic disulfide bonds suggests potential applications in the development of antibody conjugates .

Propriétés

IUPAC Name |

3,4-dibromo-1-tritylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKRGOBBHAODC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661728 |

Source

|

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trityl-2,3-dibromomaleimide | |

CAS RN |

160989-35-5 |

Source

|

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B573181.png)

![3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B573184.png)

![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)